molecular formula C19H17N3O4S B2639496 (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate CAS No. 1202981-82-5

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

Cat. No.: B2639496
CAS No.: 1202981-82-5
M. Wt: 383.42
InChI Key: RLGPQECMNANDAB-UHFFFAOYSA-N
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Description

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a complex organic compound that integrates multiple functional groups, including a benzofuran, isoxazole, and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Isoxazole Formation: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction, often using nitrile oxides and alkenes.

    Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved by reacting the isoxazole derivative with a pyrimidine-thiol compound under suitable conditions, such as using a base like triethylamine in an aprotic solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Catalysis: Using metal catalysts to enhance reaction rates and selectivity.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Types of Reactions:

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Quinone derivatives of benzofuran.

    Reduction Products: Isoxazoline derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action for (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate would depend on its specific biological target. Generally, compounds with these structural features might:

    Interact with Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Bind to Receptors: Modulating receptor activity to produce a therapeutic effect.

    Disrupt Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases.

    Isoxazole Derivatives: Compounds with antimicrobial and anti-inflammatory properties.

    Pyrimidine Derivatives: Widely used in pharmaceuticals, such as in antiviral and anticancer drugs.

Uniqueness:

    Structural Complexity: The combination of benzofuran, isoxazole, and pyrimidine moieties in a single molecule is relatively unique.

    Potential Biological Activity: The diverse functional groups may contribute to a broad spectrum of biological activities, making it a versatile compound for research and development.

This compound’s unique structure and potential applications make it a valuable subject for further scientific investigation

Properties

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGPQECMNANDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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